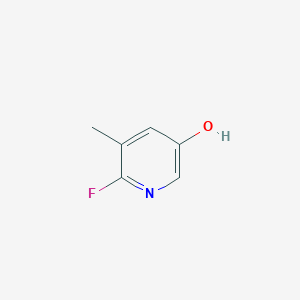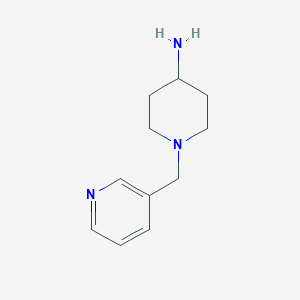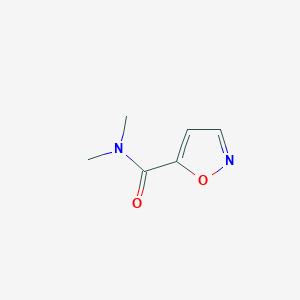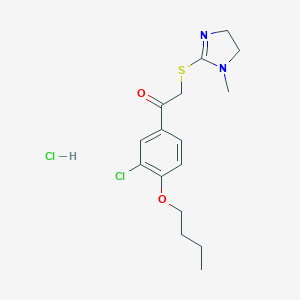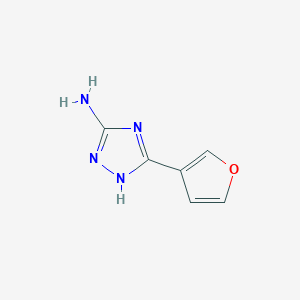
5-(furan-3-yl)-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms.
Synthesis Analysis
Furans can be synthesized from a variety of methods, including multicomponent reactions . Triazoles can be synthesized using the Huisgen 1,3-dipolar cycloaddition, in which an azide and an alkyne undergo a reaction to form the triazole .Molecular Structure Analysis
The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . Triazoles, on the other hand, have a five-membered ring involving two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Furans are versatile intermediates in organic synthesis. They can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Triazoles can participate in a variety of reactions as well, and are often used as a bioisostere in medicinal chemistry .Aplicaciones Científicas De Investigación
Green Chemistry and Sustainable Synthesis
This compound can be synthesized using water as a solvent . Water is considered an ideal and promising solvent in organic synthesis due to its modest cost, easy accessibility, and non-toxic and non-flammable attributes . This approach aligns with the principles of green chemistry, which emphasizes the use of environmentally friendly solvents .
Synthesis of Five-Membered Heterocycles
The compound plays a crucial role in the synthesis of five-membered heterocycles . These heterocyclic compounds are key components of several drugs and have an incredible ability to serve as biomimetics and potential pharmacophores .
Furan Platform Chemicals
The compound is a furan derivative, which has found wide applications in pharmacology and medicine . Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .
Treatment of Bacterial and Parasitic Infections
5-Nitrosubstituted furan derivatives, which can be synthesized from this compound, are used for the treatment of bacterial and parasitic infections .
Urease Inhibitors
The compound can be used to synthesize urease inhibitors . The most active urease inhibitors were found to have IC50 values comparable to the reference drug thiourea .
Synthesis of Barbiturate Derivatives
The compound can be used in the synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate derivatives . These derivatives have potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
It’s known that furan derivatives can interact with their targets to show their potentiality to treat the disease or disorder . For instance, BHFF, a compound with a furan ring, is used as a positive allosteric modulator at the GABAB receptor .
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The stability of furan derivatives can be influenced by factors such as air and moisture .
They have broad therapeutic properties and are used to synthesize a large number of novel chemotherapeutic agents .
Safety and Hazards
Propiedades
IUPAC Name |
5-(furan-3-yl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-1-2-11-3-4/h1-3H,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQIGPAJUVBSDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

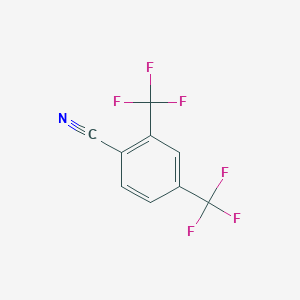

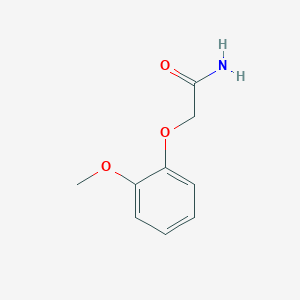
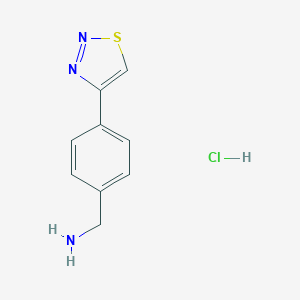
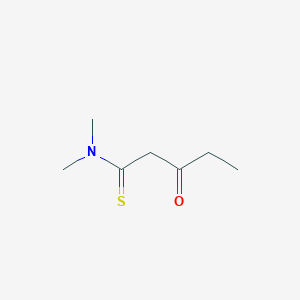
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
